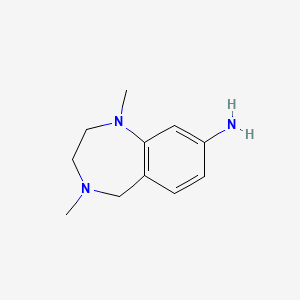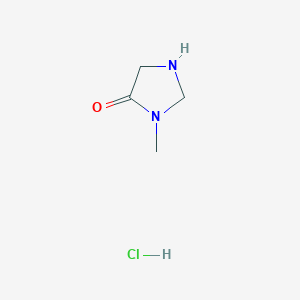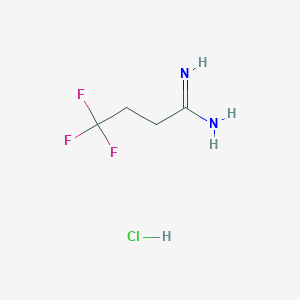
Nadide sodium
説明
Nadide Sodium, also known as Nicotinamide Adenine Dinucleotide (NAD+), is a coenzyme present in all living cells . It is composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It has a molecular formula of C21H26N7NaO14P2 and an average mass of 685.407 Da .
Molecular Structure Analysis
Nadide Sodium has a complex molecular structure with 8 defined stereocentres . The molecular structure is crucial for its function as a coenzyme in various biochemical reactions.
Chemical Reactions Analysis
Nadide Sodium is involved in numerous enzymatic reactions where it serves as an electron carrier. It is alternately oxidized (NAD+) and reduced (NADH), playing a vital role in energy metabolism, DNA repair, epigenetic modifications, inflammation, and circadian rhythms .
科学的研究の応用
Advanced Electrolytes in Sodium-Ion Batteries
Nadide sodium plays a crucial role in the development of advanced electrolytes for Na-ion batteries (NIBs). It’s used to enhance the performance of the solid electrolyte interphase (SEI) layer, which is vital for battery stability and longevity . The compound contributes to the formation of a NaF-rich SEI film, which helps in suppressing the dissolution and ensures a compact and stable film .
Molecular Structure Design for SEI Layer
In the realm of molecular structure design, Nadide sodium is utilized in the Red Moon method. This computational approach aids in bridging the gap between theoretical and experimental results, particularly in the optimization of the SEI layer’s molecular structure for better battery performance .
Quantitative Analysis in Sodium Metal Batteries
Nadide sodium is instrumental in the quantitative analysis of sodium metal deposition and the interphase in sodium metal batteries. Techniques like titration gas chromatography, which are employed to quantify sodium inventory loss, rely on compounds like Nadide sodium for accurate measurements .
Control of Sodium Metal Deposition
The compound is also used to control the morphology of sodium metal deposition. By influencing the uniaxial pressure during the deposition process, Nadide sodium helps in achieving dense morphology, which is essential for high initial coulombic efficiencies in batteries .
Sodium-Ion Battery Cathode Materials
In the development of cathode materials for sodium-ion batteries, Nadide sodium is considered for its potential to improve the structural considerations and sodium storage mechanisms. Its properties may influence the performance and efficiency of the cathode materials in these batteries .
Anode Material Research
Nadide sodium’s role extends to anode material research, where it’s evaluated for its impact on sodium storage mechanisms. The compound’s characteristics could lead to advancements in anode materials that offer higher energy density and durability .
作用機序
Target of Action
Nadide sodium, also known as Nad sodium salt, is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .
Mode of Action
It is known that it serves as an electron carrier in numerous enzymatic reactions, being alternately oxidized (nad+) and reduced (nadh) . This suggests that Nadide sodium plays a crucial role in energy metabolism and redox reactions within the cell.
Biochemical Pathways
Nadide sodium is involved in numerous enzymatic reactions, indicating its role in various biochemical pathways . It is a central coenzyme in metabolism, found in all living cells . It is involved in redox reactions, carrying electrons from one reaction to another . Therefore, it is found in two forms: NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; this reaction forms NADH, which can be used as a reducing agent to donate electrons .
Pharmacokinetics
It is known that it is involved in numerous enzymatic reactions, suggesting that it is metabolized within the cell . The absorption, distribution, metabolism, and elimination (ADME) properties of Nadide sodium and their impact on bioavailability are yet to be fully understood .
Result of Action
The result of Nadide sodium’s action is its involvement in numerous enzymatic reactions where it serves as an electron carrier . By being alternately oxidized (NAD+) and reduced (NADH), it plays a crucial role in energy metabolism and redox reactions within the cell .
Action Environment
The action of Nadide sodium is influenced by the cellular environment. As it is involved in numerous enzymatic reactions, the presence of other enzymes, substrates, and cofactors in the cell can influence its action . Environmental factors such as pH and temperature can also affect the stability and efficacy of Nadide sodium .
特性
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCURMAMSJFXSG-QYZPTAICSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N7NaO14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20111-18-6 | |
| Record name | Nadide sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020111186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta -Nicotinamide adenine dinucleotide sodium salt from Saccharomyces cerevisiae | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1N53L892B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride](/img/structure/B1430051.png)


![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)


![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)